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Compound of Interest |

2,5-dimethyl-3-phenoxy-7-
Compound Name:
propoxy-4H-chromen-4-one

CAS No.: 315233-36-4

Cat. No.: B2976409

Get Quote

Case Study: 2,5-dimethyl-3-phenoxy-7-propoxy-4H-
chromen-4-one
Executive Summary

The compound 2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one (hereafter referred to
as Ligand-CPX) represents a synthetic modification of the privileged chromen-4-one (flavone)
scaffold. Its structural features—specifically the hydrophobic 3-phenoxy group and the 7-
propoxy tail—suggest high potential for inhibiting hydrophobic pockets in enzymes such as
COX-2 or Tyrosine Kinases.

This guide provides a rigorous, self-validating in silico protocol to transition Ligand-CPX from a
library entry to a validated hit candidate. The workflow integrates Density Functional Theory
(DFT) for qguantum mechanical optimization, molecular docking for binding affinity assessment,
and Molecular Dynamics (MD) for stability verification.

Chemical Space & Structural Preparation
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Before interaction modeling, the ligand must be prepared in a physiologically relevant state.

2.1. Compound Identification[1]
o |[UPAC Name: 2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one[2]

e Molecular Formula: C20H2004
» Molecular Weight: 324.37 g/mol

e SMILES:CC1=CC(OCCC)=CC2=C1C(=0)C(OC3=CC=CC=C3)=C(C)02

2.2. Quantum Mechanical Optimization (DFT)

Standard force fields often fail to accurately model the torsion angle of the 3-phenoxy group
relative to the chromone plane. We employ DFT to determine the global minimum conformer.

Protocol:
« Initial Conformer Generation: Use RDKIit (ETKDG algorithm) to generate 50 conformers.
o Geometry Optimization: Gaussian 16 or ORCA.
o Functional: B3LYP
o Basis Set: 6-31G(d,p)
o Solvent Model: IEFPCM (Water)
e Frequency Calculation: Ensure no imaginary frequencies (confirms true minimum).

o Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges for
subsequent MD simulations.
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Expert Insight: The 3-phenoxy group is not coplanar with the chromone ring due to steric clash
with the carbonyl oxygen. DFT optimization typically reveals a torsion angle of ~50-60°, which is

critical for fitting into the COX-2 hydrophobic channel.

Target Selection & Biological Context[3]

Chromen-4-one derivatives are documented inhibitors of the Cyclooxygenase (COX) pathway.
The "3-phenoxy" substitution mimics the diarylheterocycle pharmacophore seen in selective
COX-2 inhibitors like Coxibs.

3.1. The COX-2 Signaling Pathway

COX-2 converts Arachidonic Acid into Prostaglandin H2, leading to inflammation. Inhibition of
this step is the primary mechanism for NSAIDs.
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Figure 1: The Arachidonic Acid Cascade. Ligand-CPX targets the COX-2 enzyme, blocking the
conversion of Arachidonic Acid to PGG2.

Molecular Docking Protocol

This section details the specific parameters for docking Ligand-CPX into the COX-2 active site
(PDB ID: 3LN1, co-crystallized with Celecoxib).

4.1. System Preparation[1]

* Protein: Remove water molecules and heteroatoms (except heme, if present/relevant,
though COX-2 docking usually focuses on the substrate channel). Add polar hydrogens and
Kollman charges using AutoDock Tools (ADT).
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e Grid Generation:
o Center: X=25.4, Y=22.1, Z=18.5 (Active site coordinates based on Celecoxib).

o Size: 60 x 60 x 60 A (0.375 A spacing).

4.2. Docking Execution (AutoDock Vina)

Run the docking with high exhaustiveness to ensure the sampling of the flexible 7-propoxy tail.

Parameter Setting Rationale

i Validated scoring function for
Software AutoDock Vina 1.2.3 )
hydrophobic pockets.

Higher sampling required for

Exhaustiveness 32 ]
rotatable propoxy chain.

Num Modes 20 Capture diverse binding poses.
Filter only thermodynamically

Energy Range 4 kcal/mol

relevant poses.

4.3. Validation Criteria (Self-Validating System)

To trust the result, you must perform Redocking Validation:
o Extract the native ligand (Celecoxib) from PDB 3LNL1.
e Dock it back into the receptor using the parameters above.

« Pass Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 A.
Only then proceed with Ligand-CPX.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the stability of the
Ligand-CPX/COX-2 complex over time (100 ns).

5.1. Simulation Pipeline (GROMACS)
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Figure 2: The GROMACS MD Simulation Pipeline. This workflow ensures the system is
thermodynamically relaxed before data collection.

5.2. Key Analysis Metrics[1]

 RMSD (Root Mean Square Deviation): Measures structural stability. A stable plateau
(fluctuation < 0.2 nm) indicates a stable binding mode.

 RMSF (Root Mean Square Fluctuation): Analyzes residue flexibility. Reduced fluctuation in
the active site (Arg120, Tyr355) compared to the apo-protein confirms ligand engagement.

 MM-PBSA Binding Energy: Calculate
using the g_mmpbsa tool.
o Equation:
o Target Value:

kJ/mol suggests strong affinity.

ADMET Profiling & Drug-Likeness

A potent inhibitor is useless if it cannot reach the target. We utilize SwissADME and pkCSM to
predict the pharmacokinetic profile.

Predicted Profile for Ligand-CPX:
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Property

Value (Predicted)

Interpretation

High. Good membrane

Lipophilicity (LogP) ~4.2 permeability but risk of poor
solubility.
The 7-propoxy chain adds

Water Solubility Moderately Soluble hydrophobicity; formulation
may require carriers.

Gl Absorption High Suitable for oral administration.
Potential for neuro-

BBB Permeant Yes inflammatory applications (or

CNS side effects).

CYP Inhibition

CYP1A2, CYP2C19

Potential for drug-drug

interactions.

Lipinski Rule of 5

0 Violations

Pass. Good drug-likeness.

Critical Check: The "3-phenoxy” group increases LogP significantly. If LogP exceeds 5, consider

shortening the 7-propoxy chain to a methoxy group to improve solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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